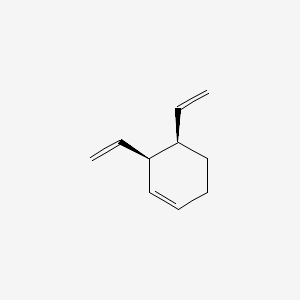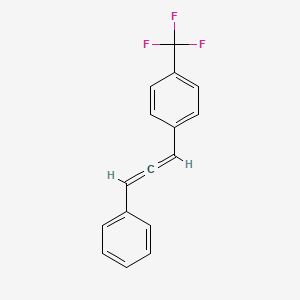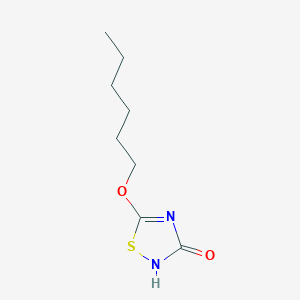
2-(Dimethoxymethyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-6-methylpyridine typically involves the reaction of 6-methylpyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methoxylation. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the intermediate and subsequent methoxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dimethoxymethyl)-6-methylpyridine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of other organic compounds and as a building block in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(dimethoxymethyl)pyridine: Similar in structure but with two methoxymethyl groups.
2-(Dimethoxymethyl)pyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks the dimethoxymethyl group.
Uniqueness
2-(Dimethoxymethyl)-6-methylpyridine is unique due to the presence of both a dimethoxymethyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61471-70-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-6-methylpyridine |
InChI |
InChI=1S/C9H13NO2/c1-7-5-4-6-8(10-7)9(11-2)12-3/h4-6,9H,1-3H3 |
InChI Key |
LKJGCLWGQOAYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14575098.png)

![N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N'-propan-2-ylurea](/img/structure/B14575109.png)
![2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14575113.png)
![6-[(3-Amino-2-hydroxypropyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14575127.png)
![4-(Hydroxymethyl)-4-[methoxy(phenyl)methyl]oxetan-2-one](/img/structure/B14575131.png)
![2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B14575139.png)
![(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14575157.png)





